4-Cyano-2-methoxybenzene-1-sulfonamide
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Overview
Description
4-Cyano-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide compound characterized by the presence of a cyano group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-methoxybenzene-1-sulfonamide typically involves the introduction of the cyano, methoxy, and sulfonamide groups onto a benzene ring. One common method is the sulfonation of 4-cyano-2-methoxybenzene followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Electrophilic aromatic substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Nucleophilic substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Reduction: Conversion of the cyano group to an amine group.
Nucleophilic substitution: Formation of substituted sulfonamides.
Electrophilic aromatic substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
4-Cyano-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Cyano-N-(2-methoxyethyl)benzene-1-sulfonamide: Similar structure but with an additional methoxyethyl group, which can influence its solubility and reactivity.
Cyazofamid: Contains a cyano group and a sulfonamide group but has a different overall structure and is used as a fungicide.
Uniqueness
4-Cyano-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both the cyano and sulfonamide groups allows for diverse chemical transformations and interactions with biological molecules.
Properties
IUPAC Name |
4-cyano-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSRSWSGPLOVEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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